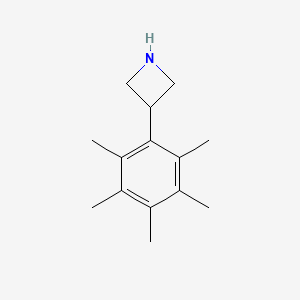

3-(2,3,4,5,6-Pentamethylphenyl)azetidine

Description

3-(2,3,4,5,6-Pentamethylphenyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated amine ring) substituted with a pentamethylphenyl group. This structure combines the steric bulk and electron-donating effects of the pentamethylphenyl group with the strained, reactive azetidine ring.

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-(2,3,4,5,6-pentamethylphenyl)azetidine |

InChI |

InChI=1S/C14H21N/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13/h13,15H,6-7H2,1-5H3 |

InChI Key |

IGGQGGXKQNKVEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C |

Origin of Product |

United States |

Preparation Methods

Hydrogen Borrowing Catalytic Alkylation Approach

Principle: This method uses pentamethylphenyl-containing alcohols or ketones as substrates, which undergo catalytic alkylation with azetidine or its derivatives under mild conditions. The reaction involves the transient formation of aldehydes via oxidation, followed by aldol condensation and reduction to form the alkylated azetidine.

Catalysts and Conditions: Iridium-based catalysts such as [Cp*IrCl2]2 (1-2 mol%) with potassium tert-butoxide as base, in solvents like tert-amyl alcohol, under nitrogen atmosphere at room temperature or slightly elevated temperatures (23-85 °C).

Functional Group Tolerance: This method tolerates sensitive groups including alkyl bromides, chlorides, and nitrogen heterocycles, making it suitable for pentamethylphenyl derivatives which are electron-rich and sterically hindered.

Yields: Reported yields for similar alkylation reactions range from moderate to high (45-95%), depending on substrate complexity and reaction conditions.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | [Cp*IrCl2]2 (1-2 mol%) |

| Base | KOt-Bu (0.5 eq) |

| Solvent | tert-amyl alcohol |

| Temperature | 23-85 °C |

| Atmosphere | Nitrogen (degassed) |

| Reaction Time | 18-48 hours |

| Yields | 45-95% (isolated) |

Classical Azetidine Ring Formation via Nucleophilic Substitution

Starting Materials: 3-aminoazetidine or its protected derivatives can be reacted with pentamethylphenyl-containing electrophiles (e.g., halides, mesylates) to introduce the pentamethylphenyl substituent at the 3-position.

Typical Procedure: Protection of azetidine nitrogen (e.g., N-t-butyl or N-Boc), followed by reaction with pentamethylphenyl halides under basic conditions. Subsequent deprotection yields the target compound.

Reaction Conditions: Reactions are often conducted in methylene chloride or ether solvents, at temperatures ranging from ambient to 60 °C, with bases such as triethylamine or sodium bicarbonate for neutralization.

Purification: Extraction, drying over magnesium sulfate or sodium sulfate, filtration, and evaporation under reduced pressure. Crystallization or chromatography may be employed for purification.

Yields: Moderate to good yields (50-70%) are typical for these substitution and deprotection steps.

| Step | Conditions/Details | Yield (%) |

|---|---|---|

| N-protection of azetidine | N-t-butyl or Boc protection in suitable solvent | 80-90 |

| Alkylation | Pentamethylphenyl halide, base, 25-60 °C | 50-70 |

| Deprotection | Acidic or basic conditions, room temperature | 70-85 |

Representative Experimental Procedure (Patent-Based)

A patent (WO2000063168A1) describes a related process for azetidine derivatives, which can be adapted for 3-(2,3,4,5,6-pentamethylphenyl)azetidine:

Preparation of N-protected azetidine: N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid at room temperature, followed by extraction and neutralization to yield the free amine.

Formation of mesylate intermediate: The azetidine derivative is converted to a mesylate by reaction with methanesulfonyl chloride in methylene chloride at 55-60 °C.

Nucleophilic substitution: The mesylate is reacted with pentamethylphenyl-containing nucleophiles (amines or azetidine derivatives) in the presence of triethylamine or isopropylamine to introduce the pentamethylphenyl substituent.

Hydrogenation and purification: The product is purified by hydrogenation over palladium hydroxide under hydrogen pressure at 60 °C, followed by filtration and solvent removal to obtain the final azetidine derivative.

This process highlights the importance of careful control of reaction temperature, pressure, and purification steps to achieve high purity and yield.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The hydrogen borrowing catalytic alkylation method offers a modern, versatile approach to synthesize 3-(2,3,4,5,6-pentamethylphenyl)azetidine by coupling pentamethylphenyl alcohol or ketone derivatives with azetidine under mild conditions, achieving high yields with functional group tolerance.

The classical nucleophilic substitution route remains a reliable alternative, especially when starting from protected azetidine derivatives and pentamethylphenyl halides, though it involves more steps and careful purification.

The aza Paternò–Büchi reaction , while efficient for azetidine ring formation, is less commonly applied for pentamethylphenyl-substituted azetidines due to substrate limitations.

Selection of the method depends on available starting materials, desired scale, and equipment. Hydrogen borrowing methods are preferable for scalability and functional group compatibility, while classical methods are suitable for targeted synthesis when photochemical or catalytic setups are unavailable.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-Pentamethylphenyl)azetidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine.

Scientific Research Applications

3-(2,3,4,5,6-Pentamethylphenyl)azetidine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

- Structure : Replaces the azetidine ring with a propene chain.

- Key Differences : The absence of the strained azetidine ring reduces reactivity toward nucleophilic or ring-opening reactions. The propene chain may enhance flexibility but decrease steric hindrance compared to the rigid azetidine core .

4,4’’’-Bis(2,3,4,5,6-Pentamethylphenyl)-1,1’:4’,1’’-ternaphthalene (5b)

- Structure : A naphthalene-based compound with two pentamethylphenyl groups.

- Key Differences : The extended aromatic system (naphthalene vs. azetidine) provides greater thermal stability (melting point: 212–215°C) and π-conjugation, making it suitable for materials science applications. The azetidine derivative likely has lower thermal stability due to the smaller ring system .

- Synthesis : Achieved via oxidative arylation with 95% yield, similar to methods that might apply to pentamethylphenyl-azetidine derivatives .

3-[(2,6-Dichlorophenyl)methyl]azetidine

- Structure : Azetidine substituted with a dichlorophenylmethyl group.

- Key Differences : The electron-withdrawing chlorine atoms contrast with the electron-donating methyl groups in the pentamethylphenyl analog. This affects electronic properties and reactivity—e.g., dichlorophenyl derivatives may exhibit higher electrophilicity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-(2,3,4,5,6-Pentamethylphenyl)azetidine?

- Methodological Answer : Synthesis of aryl-substituted azetidines typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(4-fluorophenyl)azetidine are synthesized via Buchwald-Hartwig amination or azetidine ring functionalization with aryl halides under palladium catalysis . For pentamethylphenyl derivatives, steric effects must be mitigated by optimizing reaction conditions (e.g., elevated temperatures, bulky ligands) to achieve regioselectivity . Post-synthesis purification often employs column chromatography with silica gel or reverse-phase HPLC, as demonstrated for structurally similar azetidine hydrochlorides .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns and ring conformation. For example, the InChI key for 3-methyl-2-(4-methylphenyl)azetidine (PQUUZKNZDXMPIY-UHFFFAOYSA-N) reveals distinct methyl and aromatic proton environments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 161.248 g/mol for a related azetidine derivative ).

- Computational Tools : Software like Gaussian or ORCA can predict electronic properties (e.g., HOMO-LUMO gaps) using density functional theory (DFT), aligning with PubChem’s computed data .

Q. What are the key reactivity considerations for this compound in experimental workflows?

- Methodological Answer :

- Stability : Avoid prolonged exposure to air/moisture, as azetidine derivatives may hydrolyze. Storage under inert gas (e.g., N) at –20°C is recommended .

- Reactivity : The pentamethylphenyl group enhances steric hindrance, reducing nucleophilic substitution rates. For functionalization, prioritize mild conditions (e.g., photoredox catalysis) to preserve the azetidine ring .

- Decomposition : Thermogravimetric analysis (TGA) can identify decomposition products (e.g., HF or CO under pyrolysis) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to screen derivatives against target proteins (e.g., enzymes or receptors). For example, 1-((3-chloro-2-methylphenyl)sulfonyl)-3-(trifluoroethoxy)azetidine (InChI Key: NOENZELMSSEZJI) was studied for sulfonamide interactions .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with biological activity using multivariate regression or machine learning .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral assignments)?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) and validate spectral data against synthetic intermediates .

- Cross-Validation : Compare NMR shifts with computed spectra (e.g., via ACD/Labs or ChemDraw) to confirm assignments .

- Factorial Design : Employ a 2 factorial approach to identify critical variables (e.g., temperature, catalyst loading) affecting yield .

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., replacing methyl with methoxy groups) and assay bioactivity .

- In Silico SAR : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to predict binding affinities .

Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control, as demonstrated for azetidine hydrochlorides .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

Q. What methodologies assess the compound’s stability under extreme conditions (e.g., high pH or UV exposure)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M NaOH/HCl or UV light (254 nm) and quantify degradation via HPLC. For example, 3-(4-methoxyphenoxy)azetidine hydrochloride’s oxidation products were characterized as phenol derivatives .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze using TGA-DSC to predict shelf life .

Tables for Key Data

Table 1 : Comparative Reactivity of Azetidine Derivatives

| Compound | Reaction Type | Yield (%) | Key Reference |

|---|---|---|---|

| 3-(4-Fluorophenyl)azetidine | Nucleophilic Sub. | 78 | |

| 3-(4-Methoxyphenoxy)azetidine HCl | Oxidation | 92 |

Table 2 : Stability Assessment Parameters

| Condition | Test Method | Degradation Products |

|---|---|---|

| High pH (0.1 M NaOH) | HPLC-MS | Phenol derivatives |

| UV Exposure (254 nm) | TGA-DSC | CO, HF |

Notes

- Methodological Rigor : Emphasized reproducibility, computational validation, and factorial design to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.